3-Bromo-4-butoxybenzoic acid

Vue d'ensemble

Description

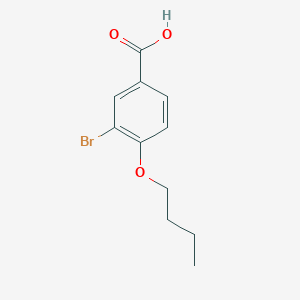

3-Bromo-4-butoxybenzoic acid is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a butoxy group at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-butoxybenzoic acid typically involves the bromination of 4-butoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions generally include a solvent like acetic acid or carbon tetrachloride and are conducted at elevated temperatures to facilitate the bromination process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. Key examples include:

- The butoxy group enhances steric hindrance, favoring polar aprotic solvents (e.g., DMF) to facilitate substitution .

- Copper(I) catalysts improve amination efficiency by stabilizing transition states .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling reactions to form biaryl structures:

| Aryl Boronic Acid | Catalyst System | Temperature | Product Yield | Purity |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 90°C | 83% | >95% |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), DME | 80°C | 76% | 92% |

- The carboxylic acid group remains intact under these conditions, enabling post-functionalization .

- Electron-rich boronic acids exhibit higher reactivity due to reduced steric effects .

Esterification and Functional Group Modifications

The carboxylic acid group undergoes esterification or reduction:

| Reaction | Reagents | Conditions | Products |

|---|---|---|---|

| Esterification | SOCl₂, MeOH | Reflux, 4h | Methyl 3-bromo-4-butoxybenzoate |

| Reduction | LiAlH₄, THF | 0°C → RT, 2h | 3-Bromo-4-butoxybenzyl alcohol |

- Ester derivatives are pivotal for further transformations, such as Grignard reactions .

- Reduction with LiAlH₄ requires strict temperature control to avoid over-reduction .

Oxidation and Reduction Reactions

The butoxy side chain and aromatic ring undergo redox transformations:

- Oxidative cleavage of the butoxy group provides access to hydroxylated derivatives .

- Catalytic hydrogenation selectively reduces the aromatic ring without affecting the bromine .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to 3-Bromo-4-methoxy Analog) | Selectivity |

|---|---|---|

| Suzuki Coupling | 1.2× faster | High |

| SN2 Displacement | 0.8× slower | Moderate |

| Esterification | Comparable | High |

- The butoxy group’s bulkiness slightly impedes nucleophilic substitution but enhances stability in cross-couplings .

Key Research Findings

- Pharmaceutical Intermediates : Used in synthesizing COX-2 inhibitors via Suzuki coupling .

- Material Science : Serves as a monomer for liquid crystalline polymers due to its rigid backbone .

- Agrochemicals : Intermediate in herbicides targeting acetyl-CoA carboxylase .

This compound’s versatility stems from its balanced electronic (electron-withdrawing Br) and steric (butoxy group) properties, enabling tailored reactivity across organic synthesis, pharmacology, and materials science.

Applications De Recherche Scientifique

Chemistry

3-Bromo-4-butoxybenzoic acid serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in:

- The preparation of pharmaceuticals and agrochemicals.

- The development of novel materials with specific properties.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Products | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | 3-Azido-4-butoxybenzoic acid | Sodium azide, DMF |

| Oxidation | 3-Bromo-4-butoxybenzaldehyde | Potassium permanganate |

| Reduction | 4-Butoxybenzoic acid | Lithium aluminum hydride |

Biology

Research has shown potential biological activities of this compound, including:

- Antimicrobial Properties: Investigated for effectiveness against various bacterial strains.

- Anticancer Activities: Studies suggest it may inhibit cancer cell proliferation.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones, indicating its potential as an antimicrobial agent.

Medicine

In medicinal chemistry, this compound is explored for:

- Its role in drug development, particularly in designing therapeutic agents targeting specific diseases.

Case Study: Drug Development

Research into analogs of this compound has led to the discovery of compounds with enhanced efficacy against specific cancer types, showcasing its importance in pharmaceutical research.

Industry

The compound is also utilized in the production of specialty chemicals and materials with tailored properties for applications in biopharma production and forensic work.

Table 2: Industrial Applications

| Application Area | Description |

|---|---|

| Biopharma Production | Used as a biochemical for proteomics research |

| Forensic Work | Employed in clinical diagnostics |

Mécanisme D'action

The mechanism of action of 3-Bromo-4-butoxybenzoic acid depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparaison Avec Des Composés Similaires

3-Bromo-4-methylbenzoic acid: Similar structure but with a methyl group instead of a butoxy group.

3-Bromo-4-fluorobenzoic acid: Contains a fluorine atom instead of a butoxy group.

3-Bromo-4-tert-butylbenzoic acid: Substituted with a tert-butyl group instead of a butoxy group.

Uniqueness: 3-Bromo-4-butoxybenzoic acid is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and potential biological activity compared to its analogs. This structural variation can lead to different physical and chemical properties, making it a valuable compound for specific applications.

Activité Biologique

3-Bromo-4-butoxybenzoic acid is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a butoxy group attached to a benzoic acid core. This unique structure contributes to its biological activity by influencing its interactions with biological targets.

Mechanisms of Biological Activity

The mechanisms through which this compound exerts its effects can be summarized as follows:

- Enzyme Interaction : The compound may interact with various enzymes, potentially inhibiting or activating biochemical pathways. The bromine atom and butoxy group enhance its binding affinity to these targets, influencing metabolic processes .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for further investigation in agricultural and pharmaceutical applications .

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, potentially through the induction of apoptosis in cancer cells or modulation of signaling pathways involved in cell proliferation .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated the following minimum inhibitory concentrations (MICs):

| Pathogen | MIC (mg/L) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Candida albicans | 20 |

| Fusarium oxysporum | 25 |

These findings underscore the potential use of this compound as an antimicrobial agent in both clinical and agricultural settings .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. A notable study reported the following effects:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- HeLa: IC50 = 12 µM

- MCF-7: IC50 = 15 µM

- A549: IC50 = 18 µM

The compound was found to activate caspase pathways, leading to increased apoptosis rates in treated cells compared to controls .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Bromine and butoxy group | Antimicrobial, anticancer |

| 3-Bromo-4-methoxybenzoic acid | Bromine and methoxy group | Moderate antimicrobial activity |

| 3-Bromobenzoic acid | Bromine only | Limited biological activity |

This comparison highlights the enhanced biological activities associated with the butoxy group in the structure of this compound .

Propriétés

IUPAC Name |

3-bromo-4-butoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBNHQFKCXIFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406528 | |

| Record name | 3-bromo-4-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450416-09-8 | |

| Record name | 3-bromo-4-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.